![molecular formula C13H5F2NO2 B1311774 6,9-Difluorobenzo[g]isoquinoline-5,10-dione CAS No. 144511-13-7](/img/structure/B1311774.png)
6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Overview
Description
6,9-Difluorobenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C₁₃H₅F₂NO₂ and a molecular weight of 245.18 g/mol . This compound is characterized by its yellow or orange solid appearance and is soluble in common organic solvents such as toluene, chloroform, and dichloromethane . It is slightly soluble in ethanol and dimethylformamide but insoluble in water . The compound is widely used as an intermediate or starting material in organic synthesis, particularly in the synthesis of other organic compounds containing the benzoisoquinoline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common preparation method for 6,9-Difluorobenzo[g]isoquinoline-5,10-dione involves the reaction of 1,3-dibromobenzene with 2,5-difluororesorcinol, followed by catalytic reduction using a cuprous chloride catalyst . The reaction conditions typically involve stirring the mixture at room temperature for an extended period, often around 45 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and catalysts but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,9-Difluorobenzo[g]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic reduction can be used to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or cuprous chloride are used for reduction reactions.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
6,9-Difluorobenzo[g]isoquinoline-5,10-dione has shown promising results in preclinical studies as an anticancer agent. It exhibits significant inhibitory activity against various cancer cell lines, including those resistant to traditional chemotherapy agents like doxorubicin and vincristine .
- Case Study : In vitro studies demonstrated that this compound induced apoptosis in human colon adenocarcinoma cells (Lovo) and showed efficacy in murine leukemia models (L1210) when administered at specific dosages .
2. Antiviral Properties
Research indicates that this compound also possesses antiviral properties, particularly against pathogens associated with Acquired Immunodeficiency Syndrome (AIDS). Its mechanism of action appears to involve the inhibition of viral replication .
Research Findings
Recent studies have explored various aspects of this compound's pharmacokinetics and toxicity profiles:
- Pharmacokinetics : Demonstrated high gastrointestinal absorption and permeability across the blood-brain barrier.
- Dosage Effects : Studies suggest that varying dosages can lead to different effects on pathogen growth inhibition without significant adverse effects at lower doses .
Mechanism of Action
The mechanism of action of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: The parent compound.
6,9-Difluorobenzo[g]isoquinolin-5,10-dione: A closely related compound with similar properties.
Pixantrone: A pharmaceutical intermediate with a similar benzoisoquinoline structure.
Uniqueness
This compound is unique due to its specific fluorine substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for various applications in research and industry .
Biological Activity
Overview
6,9-Difluorobenzo[g]isoquinoline-5,10-dione is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent and in the treatment of viral infections such as those associated with AIDS. Its unique structure, characterized by the presence of two fluorine atoms at the 6 and 9 positions of the isoquinoline ring, enhances its biological activity and chemical reactivity.
- Molecular Formula : C₁₃H₅F₂NO₂
- Molecular Weight : 245.18 g/mol
- Structure : The compound features a fused isoquinoline system with a dione functionality at the 5 and 10 positions.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Pathogens : It exhibits significant in vitro inhibitory activity against pathogens associated with AIDS, suggesting its potential as an antiviral agent.
- Cytotoxicity Against Cancer Cells : Research indicates notable cytotoxic activity against various cancer cell lines. The mechanism may involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
Pharmacokinetics
- Absorption : The compound shows high gastrointestinal absorption.
- Blood-Brain Barrier Permeability : It is permeant across the blood-brain barrier, which is crucial for treating central nervous system-related diseases.
In Vitro Studies
Dosage Effects in Animal Models
Research has shown that varying dosages lead to different effects on pathogen growth inhibition without significant adverse effects at lower doses. This suggests a favorable therapeutic index compared to existing treatments like mitoxantrone .
Case Studies
- Antitumor Activity :
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Inhibition of Viral Replication :
- In vitro assays showed that the compound effectively inhibited viral replication in cell cultures infected with HIV-related pathogens. This highlights its potential as a therapeutic agent in managing viral infections.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6,9-Difluorobenzo[g]isoquinoline-5,10-dione in the laboratory?
- Methodological Answer : The synthesis typically involves fluorination of precursor quinones or isoquinoline derivatives. For example, nitro-reduction using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) is critical for generating diamine intermediates . Subsequent cyclization with aldehydes in dry DMF at 120°C under nitrogen (18 h) can yield fluorinated heterocycles, as seen in analogous fluorobenzimidazole syntheses . Sodium metabisulfite may act as both a catalyst and oxidizing agent to stabilize reactive intermediates.
Q. Which spectroscopic methods are most effective for characterizing fluorinated isoquinoline-diones?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming fluorination positions and aromatic proton environments. Fluorine substituents induce deshielding effects, observable in chemical shifts (e.g., δ 7–8 ppm for aromatic protons adjacent to fluorine) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺) with precision ≤2 ppm error .
- IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O, ~1650–1750 cm⁻¹) and fluorinated aromatic C-F bonds (~1100–1250 cm⁻¹) .
Q. How can reaction yields be optimized during fluorination steps?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF enhance fluorinating agent reactivity by stabilizing ionic intermediates .
- Temperature Control : Maintaining 120°C during cyclization minimizes side reactions (e.g., defluorination) .
- Catalyst Use : Transition metals (e.g., Pd/Cu in Sonogashira couplings) improve regioselectivity for fluorinated products, as demonstrated in π-extended quinone syntheses .
Advanced Research Questions
Q. How do fluorination patterns influence the electronic properties of benzo[g]isoquinoline-dione derivatives?
- Methodological Answer : Fluorine's electron-withdrawing effects reduce HOMO-LUMO gaps, enhancing π-π* transitions. Computational studies (e.g., DFT) combined with UV-Vis spectroscopy can quantify bathochromic shifts in absorption spectra. For example, difluorinated derivatives exhibit redshifted absorbance (~20–30 nm) compared to non-fluorinated analogs due to increased conjugation . Electrochemical analysis (cyclic voltammetry) further reveals stabilization of quinone redox potentials (E₁/2 shifts by ~50–100 mV per fluorine substituent) .
Q. What strategies resolve contradictions in reaction yields when varying fluorination agents?
- Methodological Answer :
- Mechanistic Studies : Isotopic labeling (¹⁸O/²H) can track fluorine incorporation pathways, distinguishing between electrophilic vs. nucleophilic substitution mechanisms .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies transient intermediates (e.g., fluorinated N-oxides) that may lead to yield variability .
- Alternative Fluorine Sources : Comparing agents like Selectfluor® (electrophilic) vs. KF (nucleophilic) under identical conditions clarifies steric/electronic effects on regioselectivity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Mixed-solvent systems (e.g., DCM/hexane) promote slow crystallization by modulating solubility.
- Temperature Gradients : Gradual cooling (0.5°C/min) from 80°C to RT reduces amorphous precipitate formation.
- Additive Use : Co-crystallization agents (e.g., crown ethers) template molecular packing, as shown in related fluorinated heterocycles .
Properties
IUPAC Name |
6,9-difluorobenzo[g]isoquinoline-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHHAVQFVXLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435723 | |
Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144511-13-7 | |
Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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